Product packaging for Benz(aldehyde-D)-carbonyl-13C(Cat. No.:CAS No. 155638-70-3)

Benz(aldehyde-D)-carbonyl-13C

Cat. No.: B114275
CAS No.: 155638-70-3
M. Wt: 108.12 g/mol
InChI Key: HUMNYLRZRPPJDN-KFNOGTNBSA-N
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Description

Specific Utility of Deuterium (B1214612) and Carbon-13 Labeling in Mechanistic and Pathway Studies

Deuterium and carbon-13 are particularly useful stable isotopes for mechanistic and pathway studies for several reasons:

Deuterium (²H or D): The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. symeres.com This effect is a powerful tool for determining the rate-limiting step of a reaction and for elucidating reaction mechanisms. symeres.comsynmr.in Deuterium labeling is also extensively used in metabolic studies to trace the pathways of drugs and other compounds in biological systems. symeres.comnih.gov

Carbon-13 (¹³C): As carbon is the backbone of most organic molecules, ¹³C labeling is fundamental to a vast array of studies. fiveable.me It is widely used in NMR spectroscopy to determine the structure of molecules and to study how different molecules interact. symeres.com In metabolic research, ¹³C-labeled compounds allow for the precise tracing of metabolic pathways and the quantification of metabolic fluxes. pharmiweb.comfiveable.me

The combined use of deuterium and carbon-13 labeling can provide a more comprehensive understanding of complex systems.

Research Rationale for Benz(aldehyde-D)-carbonyl-13C as a Mechanistic Probe

Benzaldehyde (B42025), the simplest aromatic aldehyde, is a key molecule in organic chemistry and biochemistry. chemcess.com Its isotopically labeled form, this compound, is a specialized tool designed to provide detailed mechanistic information. This dual-labeled compound, with deuterium at the aldehyde position and carbon-13 at the carbonyl carbon, allows researchers to simultaneously probe different aspects of a reaction.

The deuterium label can be used to investigate kinetic isotope effects, shedding light on bond-breaking and bond-forming steps involving the aldehyde hydrogen. acs.orgnih.gov Concurrently, the carbon-13 label provides a clear signal in ¹³C NMR and mass spectrometry, allowing for the unambiguous tracking of the carbonyl carbon through a reaction sequence. nih.gov This is particularly valuable in studying complex reactions where the molecule undergoes significant transformation.

For instance, in studies of enzyme-catalyzed reactions, this compound can help to identify reaction intermediates and elucidate the catalytic mechanism. acs.orgnih.gov In synthetic chemistry, it can be used to unravel the pathways of complex organic reactions, leading to improved reaction conditions and the development of new synthetic methods. nih.gov The strategic placement of these two stable isotopes in a single molecule makes this compound a powerful and precise probe for a wide range of chemical and biological investigations.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅¹³CDO sigmaaldrich.com
Molecular Weight108.12 g/mol sigmaaldrich.com
Boiling Point178-179 °C sigmaaldrich.comechemi.com
Melting Point-26 °C sigmaaldrich.comechemi.com
Refractive Indexn20/D 1.545 sigmaaldrich.comechemi.com
Density1.065 g/mL at 25 °C sigmaaldrich.com

Interactive Data Table: Spectroscopic Data for Benzaldehyde

Spectroscopy TypeAvailable Spectra
¹H NMR2
¹³C NMR79
¹⁷O NMR23
ATR-IR5
Transmission IR13
Vapor Phase IR4
Near IR2
Raman2
MS (GC)80

Source: spectrabase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O B114275 Benz(aldehyde-D)-carbonyl-13C CAS No. 155638-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio(phenyl)(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6+1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNYLRZRPPJDN-KFNOGTNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584016
Record name (formyl-~13~C,formyl-~2~H)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155638-70-3
Record name (formyl-~13~C,formyl-~2~H)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155638-70-3
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Application of Benz Aldehyde D Carbonyl 13c in Reaction Mechanism Elucidation

Kinetic Isotope Effects (KIEs) Studies with Benz(aldehyde-D)-carbonyl-13C

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs provides invaluable insight into the rate-determining step of a reaction and the structure of the transition state. princeton.edu By using this compound, chemists can measure both deuterium (B1214612) and carbon-13 KIEs in a single set of experiments, offering a multi-faceted view of the mechanism.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu In the case of benzaldehyde-d, substituting the aldehydic hydrogen with deuterium (D) leads to a significant primary deuterium KIE (kH/kD) if the C-H bond is cleaved during the rate-limiting step. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. wikipedia.org

The magnitude of the primary deuterium KIE can provide information about the transition state. For instance, in the alcohol dehydrogenase-catalyzed reduction of ring-substituted benzaldehydes, the deuterium kinetic isotope effects ((kcat/Km)H/(kcat/Km)D) were found to be in the range of 2.9 to 4.2, suggesting that the transfer of a hydride from NADH to the benzaldehyde (B42025) is the rate-limiting step. acs.org

Table 1: Primary Deuterium Kinetic Isotope Effects in the Reduction of Substituted Benzaldehydes by Alcohol Dehydrogenase

Substituent (X) D(kcat/Km)
H 3.7
4-Br 3.7
4-Cl 4.2
4-Me 3.5

Data sourced from Biochemistry. acs.org

In the Cannizzaro reaction of benzaldehyde, a kinetic isotope effect of 1.9 was observed, which was crucial in disproving certain proposed mechanisms involving hydride transfer. scribd.com

Replacing the carbonyl carbon with its heavier isotope, carbon-13, can also lead to a measurable KIE. wikipedia.org The 13C KIE is typically smaller than the deuterium KIE because the relative mass difference between 12C and 13C is much smaller than that between hydrogen and deuterium. wikipedia.org A 13C KIE can provide information about changes in bonding and hybridization at the carbonyl carbon in the transition state. nih.gov

For example, in nucleophilic substitution reactions, 12C/13C KIEs can help distinguish between SN1 and SN2 mechanisms. nih.gov An SN2 mechanism generally produces a relatively large normal KIE, while an SN1 mechanism gives rise to a small normal or inverse KIE. nih.gov In the context of benzaldehyde, a change in the hybridization of the carbonyl carbon from sp2 in the reactant to sp3 in a tetrahedral intermediate would be expected to result in an inverse secondary KIE (k12/k13 < 1). wikipedia.org Conversely, if a reaction involves the weakening of the C=O bond in the rate-determining step, a normal KIE (k12/k13 > 1) would be anticipated.

The combination of deuterium and carbon-13 KIEs allows for a more detailed interpretation of the reaction mechanism. The magnitude of the primary deuterium KIE can indicate the extent of C-H bond breaking in the transition state. A large KIE suggests a transition state where the hydrogen is symmetrically positioned between the donor and acceptor atoms. princeton.edu

The 13C KIE provides complementary information about the electronic environment and geometry of the carbonyl carbon. For instance, a significant 13C KIE in conjunction with a primary deuterium KIE would strongly support a mechanism where both hydride transfer and changes at the carbonyl carbon are involved in the rate-limiting step. Computational studies can be used to model the transition state and predict KIEs, which can then be compared to experimental values to validate the proposed mechanism and refine the transition state geometry. acs.org

Solvent kinetic isotope effects (SKIEs) are observed when the solvent is changed from, for example, H2O to D2O. chem-station.com These effects can arise if solvent molecules are directly involved in the reaction mechanism, such as acting as a proton donor or acceptor, or if changes in solvation between the ground state and transition state occur. libretexts.org In enzyme-catalyzed reactions, replacing H2O with D2O can affect the ionization of amino acid residues in the active site, which can in turn affect the reaction rate. nih.gov An inverse SKIE (kH2O/kD2O < 1) can occur if there is a pre-equilibrium step that is more favorable in D2O, preceding the rate-limiting step. mdpi.com The interpretation of SKIEs can be complex due to the multiple exchangeable protons in both the substrate and the enzyme. nih.gov

Mechanistic Investigations of Specific Benzaldehyde Reaction Pathways

The application of isotopic labeling, particularly with compounds like this compound, has been instrumental in elucidating the mechanisms of several key reactions involving benzaldehyde.

One of the classic examples is the Cannizzaro reaction , which involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. wikipedia.org Stanislao Cannizzaro first reported this transformation in 1853 with benzaldehyde. byjus.com The currently accepted mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one benzaldehyde molecule to form a tetrahedral intermediate. wikipedia.org This intermediate then transfers a hydride to a second molecule of benzaldehyde, leading to the formation of benzoate (B1203000) and benzyl (B1604629) alcohol. wikipedia.org Isotopic labeling studies have been crucial in confirming the intermolecular nature of the hydride transfer. uobasrah.edu.iq

Another important reaction is the Benzoin (B196080) Condensation , a coupling reaction between two aromatic aldehydes, typically catalyzed by a nucleophile like cyanide or an N-heterocyclic carbene, to form an α-hydroxyketone. organic-chemistry.orgwikipedia.org The mechanism, first proposed by A. J. Lapworth, involves the nucleophilic addition of the catalyst to one aldehyde molecule. wikipedia.org This is followed by a proton transfer and a second nucleophilic attack on another aldehyde molecule. lscollege.ac.in Isotopic labeling can be used to probe the reversibility of the steps and to understand the role of the catalyst in facilitating the umpolung (polarity reversal) of the carbonyl carbon. wikipedia.org

Table 2: Investigated Reaction Pathways of Benzaldehyde

Reaction Name Description Key Mechanistic Feature Investigated with Isotopes
Cannizzaro Reaction Base-induced disproportionation of two benzaldehyde molecules to benzyl alcohol and benzoic acid. wikipedia.org Intermolecular hydride transfer. uobasrah.edu.iq

Enzymatic Catalysis (e.g., Benzaldehyde Lyase Mechanisms)

Benzaldehyde lyase (BAL) is a thiamin diphosphate (B83284) (ThDP)-dependent enzyme that plays a crucial role in the reversible and highly enantioselective conversion of (R)-benzoin into two molecules of benzaldehyde. nih.govnih.govyork.ac.uk The catalytic mechanism of this enzyme has been a subject of significant interest, and isotopic labeling studies have been instrumental in deciphering its intricacies.

The use of deuterated benzaldehyde, specifically at the aldehyde position, has been pivotal in probing the rate-limiting step in the synthesis of (R)-benzoin. nih.govacs.org In a key study, the ¹H/²H kinetic isotope effect (KIE) was measured. The KIE is a phenomenon where a reaction proceeds at a different rate when an atom at or near the reactive center is replaced by one of its isotopes. A significant KIE (typically >2) suggests that the bond to the labeled atom is broken in the rate-determining step of the reaction.

Furthermore, the use of substrate analogs has helped in the spectroscopic observation of ThDP-bound intermediates, which are crucial for understanding the catalytic mechanism. nih.govacs.org These studies, combined with the insights from isotopic labeling, provide a more complete picture of the enzymatic process.

Isotopic Labeling Experiment Key Finding Mechanistic Implication
¹H/²H Kinetic Isotope Effect using Benzaldehyde-DSmall KIE of 1.14 ± 0.03 nih.govacs.orgIonization of the C2αH from C2α-hydroxybenzylthiamin diphosphate is not the rate-limiting step. nih.govacs.org
Spectroscopic studies with substrate analogsObservation of ThDP-bound intermediates nih.govacs.orgProvides insights into the structure and stability of key catalytic intermediates.

Oxidation Reactions and Aldehyde Deformylation Pathways

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. nih.gov Similarly, aldehyde deformylation, the removal of a formyl group, is another important reaction pathway. Isotopic labeling with compounds like this compound is a critical tool for elucidating the mechanisms of these reactions.

In oxidation reactions, the presence of deuterium at the aldehyde position can be used to determine if the C-H bond cleavage is the rate-determining step. A significant kinetic isotope effect would be expected if this bond is broken in the slowest step of the reaction. The ¹³C label in the carbonyl group allows for the tracking of the carbonyl carbon, confirming its retention in the carboxylic acid product.

For aldehyde deformylation pathways, isotopic labeling can help distinguish between different proposed mechanisms. For instance, in metal-catalyzed deformylation reactions, the fate of the carbonyl carbon and the aldehydic hydrogen can be followed. Isotope labeling experiments with biomimetic copper-dioxygen complexes have been used to probe the mechanism of aldehyde deformylation. nih.gov In such studies, if the carbonyl group is labeled with ¹³C, the resulting products can be analyzed to see where the labeled carbon ends up, for example, as ¹³CO or incorporated into another molecule.

While specific studies detailing the use of this compound in the oxidation of benzaldehyde itself were not found in the immediate search, the principles of isotopic labeling provide a clear framework for how such a study would be conducted and the insights it would yield.

Reaction Type Application of this compound Information Gained
Oxidation¹H/²H Kinetic Isotope EffectDetermines if C-H bond cleavage is rate-determining.
Oxidation¹³C LabelingTraces the carbonyl carbon to the carboxylic acid product.
Deformylation¹³C LabelingDetermines the fate of the carbonyl carbon (e.g., release as CO).
Deformylation²H LabelingElucidates the mechanism of hydrogen transfer.

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel Condensations, Aldol (B89426) Reactions)

The Knoevenagel condensation and Aldol reaction are cornerstone carbon-carbon bond-forming reactions in organic synthesis, frequently employing benzaldehyde as a substrate. wikipedia.orgsigmaaldrich.com Isotopic labeling provides a powerful lens through which to view the intricate mechanistic details of these reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org Theoretical calculations on the Knoevenagel condensation of benzaldehyde with acetylacetone (B45752) have suggested that the formation of an iminium ion has the highest energy barrier. acs.org Experimental studies using kinetic isotope effects can validate such theoretical findings. A study on a Knoevenagel condensation reaction reported a kinetic isotope effect (kH/kD) of 5.0, which was in good agreement with the theoretically predicted value, supporting the proposed mechanism. acs.org

In the context of the Aldol reaction, which involves the nucleophilic addition of an enolate to a carbonyl group, this compound can be used to trace the fate of the carbonyl carbon and the aldehydic hydrogen. umkc.eduwikipedia.orglibretexts.org The ¹³C label would be expected to be found at the β-carbon of the resulting β-hydroxy aldehyde (the aldol adduct). The deuterium label would remain attached to this same carbon. This allows for an unambiguous determination of which molecule of benzaldehyde acted as the electrophile.

While the general mechanisms of these reactions are well-established, isotopic labeling can provide crucial evidence for specific substrate-catalyst systems and help to refine our understanding of transition states and rate-determining steps.

Reaction Isotopic Probe Mechanistic Insight
Knoevenagel CondensationKinetic Isotope Effect (kH/kD)Identification of the rate-determining step. acs.org
Aldol Reaction¹³C Labeling of Carbonyl CarbonTracing the electrophilic carbonyl carbon to the β-carbon of the aldol product.
Aldol Reaction²H Labeling of Aldehydic HydrogenConfirming the fate of the aldehydic hydrogen in the product.

Photochemical Transformations and Excited State Mechanisms

The photochemistry of benzaldehyde is rich and complex, involving various excited states and dissociation pathways. nih.gov Upon absorption of UV light, benzaldehyde can be excited to singlet and triplet states, which can then undergo a variety of reactions, including energy transfer and bond cleavage. nih.gov

Isotopic labeling is a valuable tool for unraveling the mechanisms of these photochemical transformations. The analysis of the T←S phosphorescence excitation spectra of benzaldehyde and its aldehyde deuterium derivative in methylcyclohexane (B89554) at low temperature has provided insights into the vibronic interactions and environmental coupling between the T1 and T2 triplet states. dntb.gov.ua The differences in the vibrational frequencies of the C-H and C-D bonds can lead to different rates of non-radiative decay and intersystem crossing, providing information about the excited state potential energy surfaces.

In photochemical dissociation reactions, this compound can be used to trace the fragments produced. For example, upon photolysis, benzaldehyde can decompose into a phenyl radical and a formyl radical (CHO•), or into benzene (B151609) and carbon monoxide. nih.gov By labeling the carbonyl carbon with ¹³C and the aldehydic hydrogen with deuterium, the identity and origin of the products can be definitively established through mass spectrometry. This allows for the differentiation between various possible dissociation pathways.

Photochemical Process Isotopic Labeling Application Information Obtained
Phosphorescence SpectroscopyDeuterium labeling of the aldehyde groupElucidation of vibronic interactions and coupling between triplet states. dntb.gov.ua
Photodissociation¹³C and ²H labelingIdentification of radical fragments and differentiation between dissociation pathways. nih.gov
Excited State DynamicsDeuterium labelingProbing the role of C-H vibrations in non-radiative decay processes.

Application of Benz Aldehyde D Carbonyl 13c in Metabolic and Biosynthetic Pathway Analysis

Stable Isotope Tracing for Elucidating Metabolic Fluxes

Stable isotope tracing is a important technique for understanding the dynamics of metabolic pathways. By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a quantitative measure of pathway activity.

The ¹³C label in Benz(aldehyde-D)-carbonyl-13C serves as a precise marker for tracking the carbon backbone of the molecule. When introduced into a cellular system, the labeled carbonyl carbon can be traced through various metabolic transformations. For instance, if benzaldehyde (B42025) is metabolized to benzoic acid, the ¹³C label would be retained in the carboxyl group. Further metabolism could potentially introduce this labeled carbon into central carbon metabolism through various pathways, depending on the organism and metabolic conditions.

Metabolic flux analysis (MFA) with ¹³C-labeled substrates is a powerful method to quantify the rates of metabolic reactions. nih.gov While studies specifically using this compound are not widely documented, the principles of ¹³C-MFA are well-established. clinicalleader.com In a hypothetical scenario where an organism can assimilate the carbon from benzaldehyde, the ¹³C label could be traced into amino acids, intermediates of the tricarboxylic acid (TCA) cycle, or other biosynthetic precursors. The distribution of the ¹³C label among these metabolites, as determined by mass spectrometry or NMR spectroscopy, would provide quantitative data on the metabolic fate of the benzaldehyde-derived carbon.

Table 1: Hypothetical ¹³C Enrichment in Central Carbon Metabolites from [¹³C-carbonyl]-Benzaldehyde

MetaboliteIsotope Enrichment (%)Pathway Implication
Benzoic Acid>95%Direct oxidation of benzaldehyde
Citrate5%Entry into the TCA cycle
Glutamate4%Derived from TCA cycle intermediate α-ketoglutarate
Aspartate3%Derived from TCA cycle intermediate oxaloacetate

This table represents a hypothetical scenario illustrating how ¹³C from labeled benzaldehyde could be incorporated into central carbon metabolism. The enrichment values would depend on the specific organism and experimental conditions.

The deuterium (B1214612) label on the aldehyde group provides a unique opportunity to investigate the fate of the hydrogen atom during metabolic processes. This is particularly useful for studying oxidation-reduction reactions and hydrogen exchange processes. The use of deuterium as a metabolic tracer is a well-established technique in metabolic research. metsol.com

Table 2: Potential Fates of Deuterium from Benz(aldehyde-D) in a Biological System

Deuterium FateAnalytical MethodMetabolic Insight
Incorporation into NADH/NADPHMass Spectrometry of NAD(P)HActivity of benzaldehyde dehydrogenase and cofactor cycling
Exchange with Cellular WaterIsotope Ratio Mass Spectrometry of WaterRate of enzymatic reaction and solvent exchange
Incorporation into other MetabolitesMass Spectrometry or NMR of MetabolitesReductive biosynthesis pathways utilizing deuterated cofactors

Elucidation of Biosynthetic Pathways Involving Benzaldehyde as a Precursor or Intermediate

Isotopically labeled compounds are invaluable for elucidating the biosynthetic pathways of natural products. By feeding a labeled precursor to an organism, researchers can determine if the precursor is incorporated into the final product, thereby establishing a biosynthetic link.

While specific studies detailing the use of this compound as a precursor were not identified, a notable study on benzaldehyde biosynthesis in Petunia hybrida illustrates the power of stable isotope labeling. In this research, L-[²H₈]-Phenylalanine was fed to petunia flowers to trace the origin of benzaldehyde. The labeling pattern of the resulting benzaldehyde revealed that it was synthesized via the β-oxidative pathway.

Similarly, this compound could be used to investigate the biosynthesis of compounds for which benzaldehyde is a known or suspected precursor. For example, in the biosynthesis of certain benzylisoquinoline alkaloids or other secondary metabolites, the dual labels would provide detailed information on how the benzaldehyde molecule is incorporated and transformed. The ¹³C label would trace the carbon skeleton, while the deuterium label would provide insights into the stereochemistry of enzymatic reactions at the former aldehyde position.

Table 3: Research Findings on Benzaldehyde Biosynthesis in Petunia hybrida using Stable Isotope Labeling

Labeled PrecursorObserved Labeled ProductKey FindingReference
L-[²H₈]-PhenylalanineBenzaldehyde labeled with +5 atomic mass unitsBenzaldehyde is synthesized via the β-oxidative pathway, not the non-β-oxidative route.

Quantitative Analysis of Metabolites and Metabolic Pathways Utilizing Labeled Benzaldehyde

Stable isotope-labeled compounds are widely used as internal standards in quantitative mass spectrometry-based metabolomics. The use of a labeled analog of the analyte of interest allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

This compound, with its mass shift of +2 compared to the unlabeled compound, would be an excellent internal standard for the quantification of benzaldehyde in complex biological matrices. Furthermore, its application extends to quantitative metabolic flux analysis. By using it as a tracer and measuring the isotopic enrichment in downstream metabolites, it is possible to quantify the flux through pathways that metabolize benzaldehyde.

For example, in a study investigating the metabolism of a xenobiotic that is transformed into benzaldehyde, this compound could be used to spike into samples to accurately quantify the rate of benzaldehyde formation. The principles of using stable isotope-labeled compounds for quantitative analysis are well-established and are routinely applied in drug metabolism and metabolomics research.

Table 4: Applications of Labeled Benzaldehyde in Quantitative Analysis

ApplicationMethodAdvantage
Quantification of BenzaldehydeLC-MS with Labeled Internal StandardHigh accuracy and precision by correcting for matrix effects and instrument variability.
Metabolic Flux AnalysisIsotope Dilution Mass SpectrometryEnables the calculation of absolute rates of metabolic reactions involving benzaldehyde.
Enzyme KineticsMonitoring Substrate and Product IsotopologuesPrecise determination of kinetic parameters of enzymes that metabolize benzaldehyde.

Spectroscopic and Analytical Techniques Employing Benz Aldehyde D Carbonyl 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating molecular structure, and the isotopic labels in Benz(aldehyde-D)-carbonyl-13C provide enhanced capabilities for detailed analysis.

Deuterium (B1214612) Isotope Effects on Carbon-13 NMR Chemical Shifts

The substitution of a proton with a deuterium atom introduces subtle but measurable changes in the NMR spectrum, known as isotope effects. Deuterium isotope effects (DIEs) on ¹³C chemical shifts are a valuable tool for structural and dynamic studies of organic molecules. nih.govrsc.org When deuterium is directly bonded to a carbon atom, it typically causes a significant upfield shift (to a lower ppm value) for that carbon's resonance in the ¹³C NMR spectrum. This is known as a one-bond isotope effect.

In this compound, the deuterium is attached to the carbonyl carbon. This substitution influences the electronic environment and vibrational energy levels of the C-D bond compared to a C-H bond, which in turn affects the magnetic shielding of the ¹³C nucleus. rsc.org Isotope effects can also be observed on carbons that are two or more bonds away from the site of deuteration, referred to as long-range isotope effects. nih.govrsc.org For instance, studies on other deuterated carbonyl compounds have shown that DIEs can be transmitted over several bonds, with the magnitude of the shift change decreasing with distance. nih.gov In all cases, an upfield shift of approximately 0.1–0.3 ppm per substituted deuterium has been observed over two bonds, and 0.02–0.04 ppm over three bonds. nih.gov

These small but distinct shifts can be used to confirm the position of isotopic labeling and to study intermolecular interactions, such as hydrogen bonding, where the deuterium atom might participate. The precise measurement of these isotope effects can provide insights into the molecular geometry and electronic structure in the immediate vicinity of the aldehyde group.

Use of Carbon-13 NMR for Monitoring Labeling Patterns and Fluxes in Complex Systems

The presence of the ¹³C-labeled carbonyl group makes this compound an excellent tracer for monitoring chemical reactions and biological pathways. ¹³C NMR spectroscopy can be used to follow the fate of the labeled carbon atom as the molecule undergoes transformation. rsc.org Because the natural abundance of ¹³C is only about 1.1%, the signal from the enriched ¹³C-carbonyl carbon is significantly enhanced, making it readily distinguishable from other carbon signals in a complex mixture.

In studies of reaction mechanisms, researchers can introduce this compound as a starting material and then use ¹³C NMR to analyze the products. The position of the ¹³C label in the product molecules provides direct evidence of the bond-forming and bond-breaking steps that have occurred. This allows for the unambiguous determination of reaction pathways and the identification of transient intermediates.

Similarly, in metabolic studies, this labeled compound can be introduced into a biological system. The incorporation of the ¹³C label into various metabolites can be tracked over time using ¹³C NMR. This enables the mapping of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of cellular biochemistry. The distinct chemical shift of the carbonyl carbon, typically in the range of 190-200 ppm, helps in easily identifying this functional group in different molecular environments. docbrown.inforesearchgate.net

Advanced NMR Techniques for Deuterated and Carbon-13 Labeled Benzaldehyde (B42025) Derivatives

The dual labeling of this compound facilitates the use of advanced NMR techniques that provide even greater structural and dynamic information. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between the ¹³C-labeled carbonyl carbon and other nuclei in the molecule, such as protons on the aromatic ring.

Furthermore, the presence of deuterium can be exploited in deuterium NMR spectroscopy (²H NMR). While proton NMR of benzaldehyde can be complex due to spin-spin coupling, ²H NMR provides a direct way to observe the deuterated aldehyde position. docbrown.inforesearchgate.net This can be particularly useful in studying the orientation and dynamics of the molecule in different environments, such as when it is bound to a surface or intercalated within a larger molecular assembly. The combination of ¹³C and ²H NMR provides a comprehensive picture of the molecule's behavior.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. The isotopic labels in this compound provide distinct advantages for both qualitative and quantitative MS analysis.

Fragmentation Studies of Isotopically Labeled Benzaldehyde Derivatives by MS/MS

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic "fingerprint" that can be used to identify the compound. The presence of isotopic labels in this compound aids in the interpretation of these fragmentation patterns. slideshare.net The molecular ion of this compound will have a mass-to-charge ratio (m/z) that is two units higher than that of unlabeled benzaldehyde (one for the deuterium and one for the ¹³C).

When the ionized molecule fragments, the labels will be retained in certain fragments and lost in others. By analyzing the m/z values of the fragment ions, it is possible to deduce the fragmentation pathways with high confidence. For example, a common fragmentation of benzaldehyde involves the loss of the aldehyde hydrogen, leading to a [M-H]⁺ ion. slideshare.netdocbrown.info In the case of this compound, this would correspond to the loss of a deuterium atom, resulting in a fragment with a specific, predictable mass. Another major fragmentation pathway is the loss of the carbonyl group as carbon monoxide (CO). The ¹³C label allows researchers to track this loss precisely. slideshare.net

Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and then induce further fragmentation. This provides even more detailed structural information and allows for the unambiguous assignment of fragment structures, which is crucial for understanding the underlying chemistry of the fragmentation process.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis of Benzaldehyde and its Metabolites/Products

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for quantitative analysis. rsc.orgnih.gov this compound is an ideal internal standard for IDMS analysis of benzaldehyde and its related compounds. In this technique, a known amount of the isotopically labeled standard is added to a sample containing the unlabeled analyte. The sample is then analyzed by mass spectrometry, and the ratio of the signal from the labeled standard to the signal from the unlabeled analyte is measured.

Because the labeled standard is chemically identical to the analyte, it behaves in the same way during sample preparation, extraction, and analysis. This means that any sample loss or variation in instrument response will affect both the analyte and the standard equally, and the ratio of their signals will remain constant. This allows for highly accurate quantification, even in complex matrices where other methods might fail. The two-mass-unit difference between this compound and native benzaldehyde provides a clear separation in the mass spectrum, minimizing interference and ensuring reliable measurement. This makes IDMS with this standard a powerful tool for applications ranging from environmental monitoring to clinical diagnostics.

Interactive Data Table: Spectroscopic Data for Benzaldehyde and its Isotopologues

Compound Molecular Weight (Da) Key ¹³C NMR Shift (Aldehyde C=O) Key Mass Spec Fragments (m/z)
Benzaldehyde 106.12 ~192.3 ppm 106 (M⁺), 105 ([M-H]⁺), 77 ([C₆H₅]⁺)

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Metabolite Annotation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds, enabling precise mass measurements and the determination of elemental compositions. The use of this compound in HRMS facilitates isotopic fingerprinting and enhances the confidence of metabolite annotation.

Isotopic fingerprinting with a dual-labeled compound like this compound allows researchers to trace the metabolic fate of the benzaldehyde moiety with high specificity. The deuterium on the aldehyde group and the carbon-13 at the carbonyl position create a unique mass signature that distinguishes it and its downstream metabolites from the endogenous, unlabeled counterparts. This dual-labeling strategy is particularly useful in minimizing ambiguity in complex biological matrices.

In metabolomics, the challenge often lies in distinguishing true biological signals from background noise and accurately identifying metabolites. Isotope labeling, especially with multiple isotopes, provides a robust solution. When this compound is introduced into a biological system, the labeled benzaldehyde and its subsequent metabolites will exhibit a characteristic mass shift in the mass spectrum. For instance, the molecular ion of a metabolite incorporating the intact labeled benzaldehyde moiety will be heavier than its unlabeled isotopologue. This mass difference serves as a clear and unambiguous marker for tracing the metabolic transformation of the initial compound.

The high mass accuracy of HRMS allows for the confident identification of these labeled species. The precise mass-to-charge ratio (m/z) of a detected ion can be used to calculate its elemental formula, and the presence of the expected isotopic labels provides an additional layer of confirmation.

Table 1: Illustrative Mass Shifts in Metabolites Derived from this compound

Metabolite ClassTransformationExpected Mass Shift (Da)
Carboxylic AcidOxidation of the aldehyde+1 (from 13C)
Schiff Base/ImineReaction with a primary amine+2 (from D and 13C)
CyanohydrinAddition of cyanide+2 (from D and 13C)
Benzoin (B196080) Condensation ProductDimerization+4 (from two molecules)

This table is illustrative and the actual observed mass shift will depend on the specific metabolic transformation and the portion of the labeled molecule retained.

Metabolite annotation is further strengthened by analyzing the fragmentation patterns in tandem mass spectrometry (MS/MS). The deuterium and carbon-13 labels act as probes, helping to identify which fragments of a metabolite originate from the initial labeled benzaldehyde. This information is crucial for the structural elucidation of novel metabolites.

Integrated Analytical Approaches: Combining NMR and MS for Comprehensive Studies

While HRMS provides sensitive detection and accurate mass information, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural and connectivity data. The combination of these two powerful analytical techniques provides a comprehensive understanding of the metabolic fate of this compound.

The presence of both deuterium and carbon-13 in this compound offers unique advantages in NMR analysis. In ¹H NMR spectra, the substitution of the aldehydic proton with deuterium results in the disappearance of the corresponding signal, simplifying the spectrum and aiding in the assignment of other proton resonances.

Conversely, in ¹³C NMR spectra, the carbon-13 labeled carbonyl group will exhibit a strong signal. The coupling between this ¹³C nucleus and any adjacent protons (or other nuclei) can provide valuable information about the local chemical environment. Furthermore, the deuterium atom can influence the resonance of the adjacent ¹³C-labeled carbonyl carbon through an isotopic shift, providing another layer of spectral information.

Table 2: Expected NMR Spectral Features for Metabolites of this compound

NucleusExpected ObservationSignificance
¹HAbsence of aldehydic proton signalConfirms incorporation of the deuterated aldehyde group.
¹³CEnhanced signal for the carbonyl carbonAllows for sensitive tracking of the carbonyl moiety.
¹³CIsotope shift of the carbonyl carbonProvides information about the presence of the adjacent deuterium.
¹H-¹³C HSQC/HMBCCorrelations to the labeled carbonylEstablishes connectivity between the carbonyl group and other parts of the metabolite.

This table presents expected general features. Specific chemical shifts and coupling constants will vary depending on the metabolite's structure.

An integrated NMR and MS approach allows for a synergistic workflow. HRMS can first be used to screen for and identify potential metabolites based on their characteristic mass shifts. Once these candidates are identified, targeted NMR studies can be performed on isolated metabolites or complex mixtures to elucidate their precise chemical structures. This combination of sensitive detection (MS) and detailed structural analysis (NMR) is invaluable for unambiguously identifying and characterizing novel metabolic products derived from this compound. This dual-spectroscopic approach provides a high degree of confidence in the elucidation of metabolic pathways.

Computational Chemistry and Theoretical Modeling of Isotope Effects in Benzaldehyde Systems

Quantum Chemical Calculations of Kinetic Isotope Effects in Benzaldehyde (B42025) Reactions

Quantum chemical calculations are pivotal for understanding and quantifying kinetic isotope effects (KIEs) in reactions involving benzaldehyde and its isotopologues. KIEs, the ratio of reaction rates between isotopically substituted molecules (k_light/k_heavy), offer a sensitive probe into the bond-breaking and bond-forming steps of a reaction mechanism.

Detailed research findings from computational studies have elucidated the mechanisms of several key reactions. For instance, in the base-induced Cannizzaro reaction, where benzaldehyde disproportionates into benzyl (B1604629) alcohol and benzoic acid, the rate-determining step involves a hydride transfer. Experimental studies using deuterated benzaldehyde (C6H5CDO) have measured a primary KIE of approximately 1.9. scribd.comsci-hub.se This value indicates that the C-H(D) bond is significantly weakened in the transition state. Quantum mechanical models, often employing Density Functional Theory (DFT), can replicate these findings by calculating the potential energy surface and locating the transition state structure for the hydride transfer. These calculations confirm that the C-H bond cleavage is central to the reaction's activation energy.

Another example is the protonation of the benzaldehyde carbonyl group, a fundamental step in many acid-catalyzed reactions. Theoretical calculations have been used to determine the equilibrium isotope effect (EIE) for this process. Using the M06-2X functional with the jun-cc-pVTZ basis set, a secondary EIE of 0.851 was computed for the protonation of benzaldehyde-d. github.io This inverse isotope effect (where the heavier isotope favors the product) is attributed to changes in the vibrational environment of the aldehydic hydrogen upon protonation, specifically related to changes in hyperconjugation and bond order rather than a simple hybridization change. github.io

Computational modeling of the oxidation of styrene, which can produce benzaldehyde, has also utilized KIEs to support a stepwise oxidation pathway. acs.org In this work, 2° CH/D KIEs were modeled using the M06-2X level of theory, demonstrating how computational methods can predict isotope effects even when the labeled atom is not directly involved in bond cleavage. acs.org

The table below summarizes representative computed KIEs for reactions involving benzaldehyde, illustrating the power of quantum chemical calculations in mechanistic studies.

Table 1: Calculated Kinetic and Equilibrium Isotope Effects in Benzaldehyde Reactions
ReactionIsotopologueComputational MethodCalculated Isotope Effect (kH/kD)Reference
Cannizzaro Reaction (Hydride Transfer)Benzaldehyde-dDFT Methods~1.9 (consistent with experiment) scribd.comsci-hub.se
Protonation of Carbonyl GroupBenzaldehyde-dM06-2X/jun-cc-pVTZ0.851 (EIE) github.io
Styrene Oxidation to BenzaldehydeStyrene-d isotopologuesM06-2X/GCP(DFT/6-31G(d))~0.87 (secondary KIE) acs.org

These calculations not only validate experimental observations but also provide a deeper, atomistic understanding of the transition states and reaction coordinates involved.

Modeling of Vibrational Frequencies and Zero-Point Energies for Deuterated and Carbon-13 Labeled Species

Isotopic substitution directly impacts the vibrational frequencies of a molecule due to the change in reduced mass of the vibrating atoms. This, in turn, alters the molecule's zero-point energy (ZPE), which is the residual vibrational energy at 0 K. wikipedia.org The difference in ZPE between the ground state and the transition state for two isotopologues is the primary origin of kinetic isotope effects.

Computational modeling allows for the precise calculation of these vibrational frequencies and ZPEs for molecules like Benz(aldehyde-D)-carbonyl-13C. DFT methods, such as B3LYP, are commonly used to perform frequency calculations. For standard benzaldehyde, the carbonyl (C=O) stretching frequency has been computationally determined to be around 1780.35 cm⁻¹ using the B3LYP method, which is in close agreement with experimental values. solidstatetechnology.us

For this compound, two key vibrational modes are affected:

C-D Stretch: The substitution of hydrogen with deuterium (B1214612) in the aldehyde group significantly lowers the C-H stretching frequency (typically ~2700-2800 cm⁻¹) to a C-D stretching frequency (typically ~2000-2100 cm⁻¹) due to the doubling of the mass of the hydrogen atom.

¹³C=O Stretch: The substitution of ¹²C with ¹³C in the carbonyl group also leads to a decrease in the stretching frequency. This shift is smaller than the C-H/C-D shift but is readily calculable and observable. The ¹³C=O stretch is expected to be roughly 40 cm⁻¹ lower than the corresponding ¹²C=O stretch.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Zero-Point Energies (ZPE) for Benzaldehyde Isotopologues
Vibrational ModeBenzaldehyde (¹²C-H, ¹²C=O)Benz(aldehyde-D)-carbonyl-¹³CPrimary Isotopic Effect
Aldehyde C-H/C-D Stretch~2779~2100Mass of Deuterium
Carbonyl C=O Stretch~1717-1780~1677-1740Mass of Carbon-13
Aldehyde C-H/C-D Bend (Out-of-plane)~771LoweredMass of Deuterium
Calculated ZPE (kcal/mol) Higher ValueLower Value Cumulative Mass Effect

Note: Frequencies are representative values from DFT calculations (e.g., B3LYP, PBEPBE). The ZPE is a sum over all vibrational modes, with the heavier isotopologue having a lower total ZPE. github.iosolidstatetechnology.usresearchgate.netchemrxiv.org

The accurate modeling of these frequencies and the resulting ZPEs is the foundation for calculating KIEs and understanding the thermodynamic and kinetic behavior of isotopically labeled molecules in chemical reactions. researchgate.netchemrxiv.org

Simulation of Isotopic Fractionation and Distribution in Reaction Systems

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance. In a chemical reaction, kinetic isotope effects cause the isotopes to distribute unevenly between the reactants, products, and intermediates. Simulating this process provides a powerful way to predict the isotopic composition of products and to infer reaction mechanisms from experimental isotopic abundance data.

Simulations of isotopic fractionation typically employ models that incorporate the calculated KIEs for each step of a reaction mechanism. For a multi-step reaction, the final isotopic distribution in the products depends on the KIE of the rate-determining step as well as the isotope effects of any preceding equilibrium steps.

Two primary types of fractionation models are used:

Rayleigh Fractionation: This model describes the isotopic evolution of a reservoir of reactants as it is progressively converted to product in an open system where the product is immediately isolated from the reactants. The isotopic composition of the remaining reactant pool becomes progressively heavier if a normal KIE is in effect.

Equilibrium Fractionation: This describes the distribution of isotopes between two or more species that are in chemical equilibrium.

Advanced simulation tools like PHREEQC and specialized Monte Carlo models such as FRAME (FRactionation And Mixing Evaluation) can be used to model these complex scenarios. solidstatetechnology.usnih.gov These simulations can track the trajectory of isotopic compositions over the course of a reaction. researchgate.net For example, in the benzoin (B196080) condensation, where two molecules of benzaldehyde react to form benzoin, the isotopic composition of the resulting benzoin, as well as the unreacted benzaldehyde, could be predicted. If the reaction were performed with a starting mixture of this compound and unlabeled benzaldehyde, the simulation would predict the relative abundance of different benzoin isotopologues based on the KIEs of the key bond-forming steps.

Table 3: Simulation Approaches for Isotopic Fractionation
Simulation MethodPrincipleApplication to Benzaldehyde Systems
Kinetic Modeling (incorporating KIEs)Uses rate equations for each isotopologue based on calculated KIEs to predict product distribution over time.Predicting the ratio of deuterated vs. non-deuterated benzyl alcohol in the Cannizzaro reaction.
Rayleigh Distillation ModelModels the progressive isotopic enrichment of the reactant pool as the reaction proceeds.Simulating the change in the ¹³C/¹²C ratio in the remaining benzaldehyde during a partial oxidation reaction.
Monte Carlo Simulations (e.g., FRAME)Uses probabilistic methods to model complex systems with multiple sources and fractionation steps. nih.govDetermining the origin of a benzaldehyde sample by simulating its isotopic signature based on different potential synthetic pathways.

These simulations are crucial for fields like geochemistry, environmental science, and food authenticity, where the isotopic signature of a molecule like benzaldehyde can reveal its origin and history.

Force Field Development and Refinement for Isotopic Benzaldehyde Derivatives

Molecular mechanics (MM) simulations, which rely on empirical force fields, are essential for studying large molecular systems and long-timescale dynamics. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.gov For standard biomolecules and organic compounds, well-established force fields like CHARMM, AMBER, and OPLS exist. nih.govbioexcel.eu However, for non-standard molecules, including isotopically labeled species, these force fields often require refinement or re-parameterization.

The development of a refined force field for an isotopic derivative like this compound involves several steps, leveraging high-level quantum mechanical calculations as a benchmark.

Parameterization of Bonded Terms: The key difference for an isotopologue lies in its vibrational properties. The force constants for bond stretching and angle bending involving the substituted atoms (C-D and ¹³C=O) must be adjusted to accurately reproduce the vibrational frequencies calculated from QM methods. While equilibrium bond lengths and angles are largely unaffected by isotopic substitution (due to the Born-Oppenheimer approximation), the force constants, which govern the stiffness of the "springs" connecting atoms, are mass-dependent.

Refinement of Non-Bonded Terms: Partial atomic charges are determined by fitting to the QM electrostatic potential (ESP). For an isotopologue, the charge distribution is virtually identical to the unlabeled molecule, so standard charges can typically be used. Lennard-Jones parameters, which describe van der Waals interactions, are also generally transferable.

Dihedral Parameter Optimization: Torsional parameters are refined by fitting the MM potential energy profile to a QM-calculated energy profile for rotation around specific bonds.

The process often uses automated tools like the Force Field Toolkit (ffTK) or GAAMP, which systematically optimize parameters to match QM target data. nih.govscispace.com The goal is to create a force field that can accurately model the structural and dynamic properties of the isotopically labeled molecule in large-scale simulations.

Table 4: Key Steps in Force Field Refinement for Isotopic Benzaldehyde
Parameter TypeRefinement StrategyQM Target Data
Bond Stretching (e.g., k_C-D, k_¹³C=O)Adjust force constants to match isotopic frequency shifts.Vibrational frequencies from DFT (e.g., B3LYP/6-31G*).
Angle Bending (e.g., k_Ph-C-D)Adjust force constants for bending modes involving isotopes.Vibrational frequencies from DFT.
Partial Atomic ChargesGenerally transferable from the unlabeled molecule's force field.Electrostatic Potential (ESP) fitting (e.g., RESP or CHELPG).
Dihedral AnglesRefine torsional barriers if electronic structure is subtly perturbed. Often transferable.Potential energy scans of dihedral rotation.

This process ensures that molecular dynamics simulations can accurately capture the subtle structural and vibrational differences introduced by isotopic labeling. scispace.comuiuc.edunih.gov

Future Directions and Emerging Research Avenues for Benz Aldehyde D Carbonyl 13c

Development of Novel Isotopic Labeling Strategies and Reagents for Benzaldehyde (B42025)

The synthesis of specifically labeled compounds like Benz(aldehyde-D)-carbonyl-13C is foundational to its application. Future research is increasingly focused on developing more efficient, selective, and cost-effective labeling methods. A key area of development is the creation of versatile reagents and synthetic pathways that allow for the precise introduction of deuterium (B1214612) and carbon-13 into the benzaldehyde scaffold.

One promising approach involves regio-selective formylation techniques. Research has demonstrated a general methodology for synthesizing highly functionalized 2H (deuterium) and 13C labeled benzaldehydes with isotopic purity greater than 99%. researchgate.net This method utilizes the regio-selective deprotonation of a substituted benzene (B151609) followed by treatment with deuterated or 13C-labeled formylating agents. researchgate.net The development of novel reagents for these processes is a continuous effort, aiming to improve yields and broaden the scope of applicable substrates. researchgate.netacs.org

Late-stage functionalization is another critical frontier. musechem.com These methods introduce isotopes at a later step in the synthetic sequence, which is economically advantageous as it avoids the need to carry expensive isotopes through a multi-step synthesis. x-chemrx.comchemicalsknowledgehub.com For the deuterium component, strategies like iridium-catalyzed hydrogen isotope exchange (HIE) using D₂O as an inexpensive deuterium source are gaining traction for their high selectivity. researchgate.net For the carbon-13 label, advancements in utilizing ¹³CO₂ as a C1 building block are particularly noteworthy. x-chemrx.com Flow chemistry techniques are also being developed to enable the on-demand generation and use of reagents like ¹³CO₂, enhancing safety and efficiency. x-chemrx.com

Furthermore, multicomponent reactions (MCRs) are being explored for the streamlined synthesis of complex molecules from isotopically labeled starting materials, including deuterated aldehydes. nih.gov These one-pot reactions offer a rapid and efficient way to incorporate labeled benzaldehyde derivatives into larger, more complex structures. nih.gov

Table 1: Emerging Isotopic Labeling Strategies and Reagents

Labeling Strategy Isotope Key Reagents/Catalysts Advantages
Regio-selective Formylation D, ¹³C LDA/n-BuLi, DMF-d₇, EtO-(CHO)-¹³C High isotopic purity (>99%), good yields for functionalized benzaldehydes. researchgate.net
Hydrogen Isotope Exchange (HIE) D Iridium catalysts, D₂O Late-stage functionalization, use of inexpensive deuterium source. researchgate.net
Carbonylations ¹³C ¹³CO, ¹³CO₂ Late-stage introduction of carbon-13, atom-economical. x-chemrx.com
Multicomponent Reactions (MCRs) D Deuterated aldehydes Rapid assembly of complex molecules, high efficiency. nih.gov
Flow Chemistry ¹³C Na₂¹³CO₃ (precursor for ¹³CO₂) On-demand reagent generation, enhanced safety and control. x-chemrx.com

Advancements in Analytical Techniques for Ultra-High Resolution Isotopomer Analysis

The utility of dual-labeled compounds is intrinsically linked to the analytical techniques available to detect and differentiate them from their unlabeled or singly-labeled counterparts. The subtle mass difference between deuterium and natural abundance ¹³C necessitates instrumentation with exceptional mass resolution and accuracy. thermofisher.com

High-resolution mass spectrometry (HRMS) is the cornerstone of isotopomer analysis. mdpi.com Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap-based mass spectrometry provide the necessary resolving power (often >100,000) to distinguish between isotopologues that are isobaric at lower resolutions. thermofisher.comresearchgate.netnih.gov These instruments can baseline resolve the signals from deuterium-labeled compounds and their corresponding ¹³C-containing ions, which is crucial for accurate quantification in labeling studies. thermofisher.com The integration of liquid chromatography (LC) with HRMS (LC-MS) further enhances analysis by separating complex mixtures prior to detection, improving compound annotation and quantification. acs.org

Tandem mass spectrometry (MS/MS) is another powerful tool, particularly for positional isotopomer analysis. By carefully controlling the fragmentation of the parent ion, it is possible to determine the specific location of the isotopic labels within the molecule. nih.gov This is vital for mechanistic studies where tracking the fate of a specific atom is required.

While mass spectrometry is a primary tool, Nuclear Magnetic Resonance (NMR) spectroscopy remains highly complementary. frontiersin.org Specifically, ¹³C NMR can directly probe the labeled carbonyl carbon, providing unambiguous structural information. researchgate.net Although less sensitive than MS, NMR does not require ionization and can provide detailed information about the chemical environment of the labeled atom. nih.gov Future developments will likely involve the synergistic use of both MS and NMR to provide a comprehensive picture of the labeled molecule's structure and fate. frontiersin.org

Table 2: Comparison of Analytical Techniques for Isotopomer Analysis

Technique Principle Key Advantages Key Limitations
Orbitrap HRMS Ions are trapped in an orbital motion, and their frequency is related to their m/z ratio. Very high resolution (>100,000), high mass accuracy, excellent for resolving D and ¹³C isotopes. thermofisher.comnih.gov Higher cost, potential for space-charge effects. researchgate.net
FT-ICR MS Ions are trapped in a magnetic field, and their cyclotron frequency is measured to determine m/z. Highest available mass resolution and accuracy, superior for complex mixtures. researchgate.netnih.gov Highest cost, complex instrumentation and maintenance.
LC-MS/MS Chromatographic separation followed by mass analysis and fragmentation. Excellent for complex mixtures, provides positional information on labels. nih.gov Requires method development for separation and fragmentation.
¹³C NMR Spectroscopy Measures the nuclear magnetic resonance of ¹³C nuclei. Provides direct, unambiguous structural information about the label's environment. researchgate.net Relatively low sensitivity compared to MS. nih.gov

Broader Applications in Chemical Synthesis and Catalysis Research

This compound and similar labeled aldehydes are invaluable tools for elucidating reaction mechanisms and as building blocks in the synthesis of complex molecules. researchgate.netnbinno.com Their application is expanding beyond fundamental studies into areas like drug development and materials science.

In catalysis research, this compound is instrumental for studying kinetic isotope effects (KIEs). The KIE is a change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. By comparing the reaction rates of this compound with its unlabeled or singly-labeled analogues, researchers can gain profound insights into the rate-determining steps of a reaction and the structure of the transition state. nih.govgithub.io For example, a deuterium KIE can indicate whether the aldehydic C-H bond is broken in the slowest step, while a ¹³C KIE at the carbonyl carbon can provide information about changes in bonding at that position during the reaction. github.ionih.gov

Labeled benzaldehydes serve as critical intermediates in the synthesis of pharmaceuticals and other high-value molecules. sprchemical.com Their use allows for the precise tracking of metabolic pathways and the identification of drug metabolites, which is a crucial part of the drug discovery and development process. musechem.comchemicalsknowledgehub.com The ability to synthesize complex, functionalized benzaldehydes through modern one-pot procedures opens the door to creating a wide array of labeled compounds for these studies. acs.org

Furthermore, the reactivity of the aldehyde group makes it a versatile handle for constructing larger molecular architectures. wikipedia.org The incorporation of isotopic labels provides a means to non-invasively probe the structure and dynamics of these resulting materials using techniques like solid-state NMR and mass spectrometry, which is of growing interest in the development of novel polymers and functional materials.

Table 3: Key Research Applications of this compound

Application Area Research Goal Methodological Approach
Catalysis Elucidating reaction mechanisms. Measurement of deuterium and ¹³C Kinetic Isotope Effects (KIEs). nih.govgithub.ionih.gov
Pharmaceuticals Tracking drug metabolism (ADME studies). Synthesis of labeled drug candidates and analysis of metabolites by LC-MS. musechem.comchemicalsknowledgehub.com
Organic Synthesis Versatile building block for complex molecules. Use in multi-step syntheses and tandem reactions. acs.orgliberty.edu
Mechanistic Studies Probing transition state structures. Isotopic labeling crossover experiments and computational modeling. acs.org
Materials Science Investigating polymer structure and dynamics. Incorporation into polymers and analysis via solid-state NMR.

Q & A

Q. What methods are used to synthesize Benz(aldehyde-D)-carbonyl-13C with high isotopic purity?

this compound is synthesized via the reduction of acid chlorides derived from isotopically labeled benzoic acid. A modified Rosenmund reduction is employed, where benzoic acid-(carboxyl)-13C (e.g., from Merck Sharp & Dohme Ltd) is converted to its acid chloride and subsequently reduced to yield the labeled benzaldehyde. Isotopic purity (e.g., 18.4% for 13C) is verified using mass spectrometry, with yields reaching ~78% . Deuterium substitution at the aldehyde position (D) is achieved through controlled deuteration protocols, ensuring minimal isotopic dilution during synthesis.

Q. How is the structural integrity of this compound confirmed in synthesized samples?

Structural confirmation involves:

  • 13C NMR Spectroscopy : The carbonyl-13C signal appears at ~171.2 ppm, while phenyl carbons resonate at ~128.7 ppm. Deuterium substitution (D) is validated by the absence of specific proton signals in 1H NMR .
  • Mass Spectrometry : Isotopic enrichment is quantified using high-resolution MS, with deviations <1% from theoretical 13C abundance .
  • Physical Properties : Density (1.055 g/mL at 25°C) and boiling point (178–179°C) are cross-checked against unlabeled benzaldehyde to confirm purity .

Q. What safety precautions are necessary when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact (R36/37/38).
  • Ventilation : Use fume hoods to prevent inhalation (R42/43).
  • Emergency Measures : Immediate flushing with water for eye exposure (S26) and disposal protocols to avoid environmental contamination .

Advanced Research Questions

Q. How does 13C labeling at the carbonyl group influence reaction kinetics in benzaldehyde derivatives?

13C isotopic labeling enables precise tracking of reaction mechanisms via kinetic isotope effects (KIEs) . For example, in Wittig reactions, 13C-labeled benzaldehyde exhibits altered transition-state dynamics, with computed KIEs revealing whether bond formation (C–C or P–O) is rate-limiting. M06-2X computational models show competitive transition states (4⧧ and 6⧧), validated by experimental 13C KIE data .

Q. How can computational methods elucidate electronic effects of 13C in benzaldehyde’s carbonyl group?

Quantum chemistry software (e.g., Gaussian, MOPAC) models resonance interactions between the carbonyl and phenyl groups. Key findings include:

  • Barrier to Internal Rotation : Ab initio calculations predict a barrier height of ~4–6 kcal/mol, influenced by 13C-induced changes in electron density distribution.
  • Resonance Analysis : Basis sets (e.g., 6-31G*) quantify delocalization effects, showing enhanced resonance stabilization in 13C-labeled derivatives .

Q. How can isotopic dilution be minimized during reactions involving this compound?

Strategies include:

  • Controlled Stoichiometry : Use excess labeled aldehyde to outcompete unlabeled contaminants.
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation or side reactions that degrade isotopic integrity .
  • Post-Reaction Analysis : Monitor isotopic ratios via LC-MS or isotope-ratio mass spectrometry (IRMS) to detect dilution .

Q. What role does this compound play in studying metabolic pathways?

As a stable isotope tracer, it is used in 13C metabolic flux analysis (MFA) to map aldehyde oxidation pathways. Key steps:

  • Derivatization : DNPH (2,4-dinitrophenylhydrazine) traps carbonyl compounds for LC-ESI-MS/MS detection.
  • Isotopomer Analysis : Quantifies 13C incorporation into downstream metabolites (e.g., benzoic acid derivatives) .

Methodological Notes

  • Synthesis : Prioritize Rosenmund reduction for high isotopic yield .
  • Characterization : Combine NMR (for structural confirmation) and MS (for isotopic purity) .
  • Computational Modeling : Validate mechanisms using hybrid functional (e.g., M06-2X) and basis set combinations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.